1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde
Overview
Description
1-(3-Methylbutyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a benzimidazole core with a 3-methylbutyl group attached to the nitrogen atom and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 3-methylbutyl aldehyde under acidic conditions to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 1-(3-Methylbutyl)-1H-benzimidazole-2-carboxylic acid
Reduction: 1-(3-Methylbutyl)-1H-benzimidazole-2-methanol
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced
Scientific Research Applications
1-(3-Methylbutyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the benzimidazole core can interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbutyl)-1H-benzimidazole: Lacks the aldehyde group at the 2-position.
1-(3-Methylbutyl)-1H-benzimidazole-2-methanol: Contains a primary alcohol group instead of an aldehyde group.
1-(3-Methylbutyl)-1H-benzimidazole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(3-Methylbutyl)-1H-benzimidazole-2-carbaldehyde is unique due to the presence of both the 3-methylbutyl group and the aldehyde group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(3-methylbutyl)benzimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(2)7-8-15-12-6-4-3-5-11(12)14-13(15)9-16/h3-6,9-10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXPRFKZZPRCKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364238 | |
Record name | 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610275-03-1 | |
Record name | 1-(3-Methylbutyl)-1H-benzimidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610275-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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